molecular formula C15H15N3O4 B5698898 N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide

N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide

货号 B5698898
分子量: 301.30 g/mol
InChI 键: QGGMLORAAYMXCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide, also known as DMAPT, is a synthetic compound that has gained attention in recent years due to its potential as an anticancer agent. This compound has been shown to have promising results in preclinical studies and has the potential to be developed into a new cancer treatment. In

作用机制

N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide exerts its anticancer effects through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that is involved in the regulation of cell survival, proliferation, and inflammation. N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide inhibits the activation of NF-κB, leading to the induction of apoptosis in cancer cells. In addition, N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit the expression of genes involved in angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-inflammatory and immunomodulatory effects. N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has also been shown to inhibit the expression of genes involved in angiogenesis, making it a potential treatment for diseases such as macular degeneration and diabetic retinopathy.

实验室实验的优点和局限性

One advantage of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is its relatively simple synthesis method, which allows for large-scale production. In addition, N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied in preclinical models of cancer, making it a promising candidate for further development. One limitation of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the development of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. One direction is the development of new formulations of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide that improve its solubility and bioavailability. Another direction is the development of combination therapies that include N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide, such as combining it with chemotherapy or radiation therapy. In addition, further studies are needed to determine the safety and efficacy of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide in clinical trials. Finally, the development of new analogs of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide with improved anticancer activity and selectivity is another potential direction for future research.
Conclusion:
N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is a promising anticancer agent with potential applications in other diseases such as inflammatory diseases and angiogenesis-related diseases. Its simple synthesis method and extensive preclinical studies make it a promising candidate for further development. Future research should focus on improving its solubility and bioavailability, developing combination therapies, and developing new analogs with improved selectivity and activity.

合成方法

The synthesis of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 3,4-dimethoxybenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. The synthesis of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is relatively simple and can be carried out on a large scale, making it a promising candidate for further development.

科学研究应用

N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer cells. N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment. In addition, N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

属性

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-20-12-6-5-10(8-13(12)21-2)15(19)22-18-14(16)11-4-3-7-17-9-11/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGMLORAAYMXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。